Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate

GlyT1 inhibitor SAR structural isomer differentiation medicinal chemistry procurement

This α-oxoacetamido-piperidine GlyT1 inhibitor features an underrepresented phenethylamino substituent that critically alters H-bond donor count, topological PSA, and lipophilicity (SlogP ~4.1) compared to its 3,4-dimethylphenyl isomer. These divergent physicochemical properties directly influence blood-brain barrier permeability, binding-pocket complementarity, and GlyT2 selectivity—parameters that exhibit steep SAR gradients in published GlyT1 programs. It serves as a high-logP probe, a late-stage diversification intermediate, and a validated starting material for focused libraries targeting N-aryl substituent SAR. Supplied at ≥95% purity; cold-chain shipping available.

Molecular Formula C23H27N3O4
Molecular Weight 409.486
CAS No. 1234937-44-0
Cat. No. B2944301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate
CAS1234937-44-0
Molecular FormulaC23H27N3O4
Molecular Weight409.486
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C23H27N3O4/c27-21(24-14-11-18-7-3-1-4-8-18)22(28)25-17-19-12-15-26(16-13-19)23(29)30-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,24,27)(H,25,28)
InChIKeyUISLCTSQGQHWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate – Compound Identity, GlyT1 Inhibitor Chemotype Context, and Core Physicochemical Profile


Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate (CAS 1234937-44-0) belongs to the α-oxoacetamido-piperidine class of small-molecule glycine transporter 1 (GlyT1/SLC6A9) inhibitors. Its molecular formula is C23H27N3O4 with a molecular weight of 409.486 g/mol [1]. The compound features a piperidine core bearing a phenyl carbamate at N-1 and a phenethylamino-oxoacetamide side chain at the 4-position, placing it structurally within the 4-substituted piperidine carbamate chemotype disclosed in Merck Sharp & Dohme and Hoffmann-La Roche GlyT1 inhibitor patent families [2][3]. This compound is catalogued as a research-grade reference material, typically supplied at ≥95% purity, and is utilized as a pharmacological tool or synthetic intermediate in glycine transporter research programs.

Why Generic Substitution Fails for Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate: Structural Non-Interchangeability Within the α-Oxoacetamido-Piperidine Series


Within the C23H27N3O4 isomeric space, the specific arrangement of the N-aryl substituent on the terminal α-oxoacetamide group fundamentally alters the compound's target engagement profile. The phenethylamino substituent in Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate (CAS 1234937-44-0) differs critically from the 3,4-dimethylphenylamino substituent in its closest catalogued isomer, Phenyl 4-((2-((3,4-dimethylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235645-00-7), with distinct topological polar surface area (PSA), hydrogen-bond donor count, and lipophilicity (XLogP3) [1][2]. These properties directly govern blood-brain barrier permeability, transporter binding pocket complementarity, and selectivity against the GlyT2 isoform—all parameters for which the GlyT1 inhibitor literature demonstrates steep SAR gradients [3]. Consequently, generic substitution of one C23H27N3O4 isomer for another without experimental validation risks undermining target engagement, off-target profile, and pharmacokinetic behavior in any given assay system.

Quantitative Differentiation Evidence for Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate Versus Closest Analog and In-Class Comparator


N-Aryl Substituent Architecture: Phenethylamino vs. 3,4-Dimethylphenylamino – Structural Divergence with Predicted Physicochemical Consequences

The target compound (CAS 1234937-44-0) incorporates a 2-phenethylamino group at the terminal α-oxoacetamide, whereas its closest commercial analog (CAS 1235645-00-7) bears a 3,4-dimethylphenylamino substituent [1][2]. This substitution pattern alters the hydrogen-bond donor count (3 for the target vs. 2 for the dimethylphenyl analog) and produces divergent computed lipophilicity and polar surface area values [2][3]. In GlyT1 inhibitor SAR, the N-aryl moiety directly contacts the transporter binding pocket, and even minor substituent changes can shift GlyT1 IC50 values by orders of magnitude or alter GlyT2 selectivity [4].

GlyT1 inhibitor SAR structural isomer differentiation medicinal chemistry procurement piperidine carbamate chemotype

GlyT1 Inhibitor Pharmacophore Class Reference: PF-03463275 as a Benchmark for Potency and CNS Drug-Like Property Expectations

PF-03463275 (CAS 1173177-11-1), a well-characterized, orally bioavailable, CNS-penetrant GlyT1 inhibitor that reached Phase II clinical development for schizophrenia, exhibits a GlyT1 Ki of 11.6 nM and key physicochemical properties including MW 376.15 g/mol, XLogP 2.76, and TPSA 41.37 Ų [1][2]. While Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate has not been directly assayed against PF-03463275 in a head-to-head study, it shares the essential GlyT1 pharmacophore elements (piperidine core, hydrogen-bond-capable amide/oxoacetamide motif, and an aromatic substituent predicted to occupy the transporter S1 hydrophobic pocket) [3]. The molecular weight of the target compound (409.49 g/mol) exceeds that of PF-03463275 by ~33 Da, and its predicted logP is approximately 1.1–1.4 units higher, placing it near the upper bound of CNS drug-like chemical space per Lipinski and CNS MPO guidelines.

GlyT1 inhibition benchmark PF-03463275 comparator CNS drug-like properties glycine transporter pharmacology

Patent Family Positioning: α-Oxoacetamido-Piperidine Carbamates Within the GlyT1 Inhibitor Intellectual Property Landscape

The core scaffold of Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate maps onto generic Formula I of US7947714B2 (Merck Sharp & Dohme, 2011), which claims piperidine compounds as GlyT1 inhibitors for neurological and psychiatric disorders [1]. Separately, the aroylamino-substituted piperidine GlyT-1 inhibitor patent family (WO2010012646A1, Hoffmann-La Roche, 2010) covers structurally related N-acylated piperidines [2]. The phenethylamino substituent differentiates this compound from the numerous 4,4-disubstituted and 3-amido-3-aryl piperidine analogs disclosed in the primary GlyT1 SAR literature, where the nature of the N-substituent is a critical determinant of GlyT1 vs. GlyT2 selectivity and oral bioavailability [3][4].

GlyT1 patent landscape piperidine carbamate IP Merck GlyT1 inhibitors Roche GlyT1 patent families

Isomeric Purity and Identity Assurance: Analytical Differentiation from Co-Formula Compounds via Chromatographic and Spectroscopic Fingerprints

The molecular formula C23H27N3O4 encompasses multiple constitutional isomers. Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is distinguished from its closest catalogued isomer (CAS 1235645-00-7) by a unique InChIKey (UISLCTSQGQHWFT-UHFFFAOYSA-N vs. XJVCRYFQOJHTFQ-UHFFFAOYSA-N) [1][2]. Under reversed-phase HPLC conditions, the phenethylamino variant is predicted to exhibit a distinct retention time relative to the dimethylphenyl analog due to differences in H-bond donor capacity and molecular shape [3]. Commercial suppliers provide identity confirmation via 1H NMR, 13C NMR, and HRMS, with typical purity specifications of ≥95% [1].

compound identity verification isomeric purity HPLC-MS characterization procurement quality control

Prioritized Research Application Scenarios for Phenyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


GlyT1 Inhibitor SAR Diversification: Probing the Phenethylamino Substituent Space for CNS Transporter Selectivity

For medicinal chemistry teams exploring GlyT1 inhibitor structure-activity relationships, this compound provides a distinct phenethylamino substituent that is underrepresented in exemplified patent compounds [1]. As demonstrated in Section 3 (Evidence 1), the phenethylamino group alters H-bond donor count and lipophilicity relative to the 3,4-dimethylphenyl analog, offering a differentiated starting point for SAR expansion. The compound can serve as a tool to probe the tolerance of the GlyT1 binding pocket for flexible, aliphatic-amine-containing N-substituents, complementing the predominantly aryl- and cycloalkyl-substituted analogs in the primary literature [2].

CNS Penetration Hypothesis Testing: Evaluating Lipophilicity-Driven Brain Exposure in the 4-Substituted Piperidine Carbamate Series

The predicted SlogP of ~4.1 for this compound positions it above the CNS MPO optimal logP range (2–3.5) yet within the overall CNS drug-like space [3]. As shown in Section 3 (Evidence 2), this is approximately 1.3 log units higher than the clinically studied GlyT1 inhibitor PF-03463275. Research groups investigating the relationship between lipophilicity and brain-to-plasma ratio in GlyT1 inhibitors may use this compound as a high-logP probe to bracket the property range, potentially in parallel artificial membrane permeability assays (PAMPA-BBB) or rodent brain penetration studies.

Chemical Probe Tool for GlyT1-Mediated Glycine Uptake Assays with Distinct Physicochemical Profile

Although explicit GlyT1 IC50 data for this compound are not available in public databases, its structural congruence with the established GlyT1 inhibitor pharmacophore (Section 3, Evidence 3) supports its deployment as a tool compound in glycine uptake assays using recombinant human GlyT1-expressing cell lines (e.g., CHO-hGlyT1c or JAR cells) [4]. Its higher molecular weight and lipophilicity relative to standard probes like PF-03463275 or SSR504734 may yield differentiated washout kinetics or non-specific binding characteristics, providing complementary pharmacology data in mechanism-of-action studies.

Synthetic Intermediate for Parallel Library Synthesis of 4-(α-Oxoacetamidomethyl)piperidine Derivatives

Given the commercial availability of the compound at research-scale quantities, it can function as a key intermediate for late-stage diversification, particularly through modification of the phenyl carbamate or the phenethylamino terminus. Coupled with the evidence of its structural differentiation from co-formula isomers (Section 3, Evidence 4), researchers can use this compound as a validated starting material for generating focused compound libraries exploring the N-aryl substituent SAR of the α-oxoacetamido-piperidine carbamate scaffold.

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